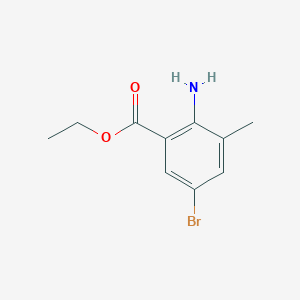

Ethyl 2-amino-5-bromo-3-methylbenzoate

Übersicht

Beschreibung

Ethyl 2-amino-5-bromo-3-methylbenzoate is a substituted benzoate ester featuring a benzene ring with three distinct functional groups: an amino (-NH₂) group at position 2, a bromo (-Br) substituent at position 5, and a methyl (-CH₃) group at position 3. The ethyl ester (-COOCH₂CH₃) at position 1 completes the structure. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromo and amino groups enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

The amino group at position 2 provides a reactive site for derivatization, such as acylation or diazotization. Its molecular formula is C₁₀H₁₂BrNO₂, with a molar mass of 258.12 g/mol (calculated).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-bromo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination of 3-methylbenzoic acid, followed by esterification and amination reactions. The general synthetic route is as follows:

Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position of the benzene ring.

Esterification: The resulting 5-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 5-bromo-3-methylbenzoate.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Organic Synthesis: Ethyl 2-amino-5-bromo-3-methylbenzoate is a building block for synthesizing complex organic compounds and pharmaceuticals. For example, it can be reacted with copper cyanide to produce ethyl 2-amino-5-cyano-3-methylbenzoate .

- Production of 2-amino-5-cyano-N,3-dimethylbenzamide: this compound is used in the production of 2-amino-5-cyano-N,3-dimethylbenzamide. It reacts with methylamine to yield 2-amino-5-cyano-N,3-dimethylbenzamide with higher purity and yield.

Biological Research Applications

- Study of Bromination: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Kinetic experiments using batch reactors evaluate the contributions of steric and electronic effects on bromination, demonstrating that substituent structure significantly affects bromination rates.

- Potential Therapeutic Properties: Research indicates that this compound has significant biological activity and is investigated for its potential therapeutic properties. The mechanism of action involves interactions with molecular targets like enzymes and receptors, where the amino and ester functional groups are critical for binding, and the bromine atom influences reactivity and selectivity.

Comparison with Structurally Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-5-chloro-3-methylbenzoate | Chlorine atom instead of bromine | Potentially different reactivity and biological activity due to chlorine's properties |

| Ethyl 2-amino-3-methylbenzoate | Lacks bromine substitution | Different reactivity profile due to the absence of halogen |

| Mthis compound | Methyl ester instead of ethyl ester | Variations in solubility and reactivity due to ester differences |

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-bromo-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ester functional groups play a crucial role in binding to these targets, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Substituent Effects and Structural Analogues

Ethyl 2-amino-5-bromo-3-methylbenzoate belongs to a family of substituted benzoates with varying electronic and steric properties. Below is a detailed comparison with structurally related compounds:

Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (C₉H₉BrFNO₂; Molar Mass: 262.08 g/mol)

- Substituent Difference : Fluorine (-F) replaces the methyl (-CH₃) group at position 3.

- Electronic Effects : Fluorine is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. This contrasts with the methyl group’s electron-donating nature, which increases ring electron density.

- The molar mass difference (262.08 vs. 258.12 g/mol) reflects fluorine’s higher atomic mass (19 vs. 15 for -CH₃).

- Reactivity : The electron-withdrawing fluorine may deactivate the ring toward electrophilic substitution but could stabilize negative charges in intermediates.

Ethyl 2-Amino-5-Bromo-3-Chlorobenzoate (Hypothetical: C₉H₉BrClNO₂; Molar Mass: 277.54 g/mol)

- Substituent Difference : Chlorine (-Cl) replaces the methyl group.

- Electronic Effects : Chlorine exhibits a weaker -I effect than fluorine but introduces resonance withdrawal (-R effect).

- Physicochemical Properties :

- Higher molar mass due to chlorine’s atomic mass (35.45 vs. 15 for -CH₃).

- Predicted lower solubility in water compared to the fluoro analogue due to reduced polarity.

Ethyl 2-Amino-5-Bromo-3-Methoxybenzoate (Hypothetical: C₁₀H₁₂BrNO₃; Molar Mass: 274.12 g/mol)

- Substituent Difference : Methoxy (-OCH₃) replaces methyl (-CH₃).

- Electronic Effects : The methoxy group is strongly electron-donating via +R effects, activating the ring toward electrophilic attack.

- Reactivity : Enhanced para/ortho-directing effects compared to methyl, altering regioselectivity in further substitutions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Synthetic Utility : The bromo group in these compounds is pivotal for transition-metal-catalyzed reactions. For example, Suzuki-Miyaura coupling with boronic acids is facilitated by bromo’s moderate reactivity compared to iodo or chloro substituents.

- Solubility Trends : Methyl-substituted derivatives exhibit lower aqueous solubility than fluoro or methoxy analogues due to reduced polarity. This impacts their bioavailability in drug design .

- Crystallography: Structural studies of such compounds often employ SHELX programs (e.g., SHELXL for refinement), as noted in crystallographic literature .

Biologische Aktivität

Ethyl 2-amino-5-bromo-3-methylbenzoate is an organic compound notable for its unique structural features, including a bromine atom at the 5-position and an amino group at the 2-position of the benzoate ring. Its molecular formula is C11H12BrN O2, with a molecular weight of approximately 258.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of therapeutic applications. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, facilitated by its amino and ester functional groups. The presence of bromine may also influence its reactivity and selectivity, making it a subject of interest for further studies.

Potential Therapeutic Properties

This compound is being investigated for various therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell growth in certain cancer cell lines.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to inhibitory effects that could be exploited in drug design.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that include bromination and subsequent reactions with amines. Understanding the structure-activity relationship (SAR) is crucial in optimizing its biological activity.

Comparative Analysis

A comparative analysis with structurally related compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-5-chloro-3-methylbenzoate | Chlorine atom instead of bromine | Potentially different reactivity due to chlorine's properties |

| Ethyl 2-amino-3-methylbenzoate | Lacks bromine substitution | Different reactivity profile due to absence of halogen |

| Mthis compound | Methyl ester instead of ethyl ester | Variations in solubility and reactivity due to ester differences |

This table highlights how the presence of bromine influences the biological activity and reactivity profile of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cell Growth Inhibition : In vitro studies have shown that this compound can significantly inhibit cell growth in specific cancer cell lines, suggesting potential as an anticancer agent.

- Kinetic Studies : Kinetic experiments conducted in batch reactors have evaluated the contributions of steric and electronic effects on bromination rates, providing insights into its reactivity profile .

- Mechanistic Insights : Research has indicated that the compound's amino and ester groups play critical roles in binding interactions with molecular targets, which is essential for evaluating its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-5-bromo-3-methylbenzoate, and how can purity be ensured?

The synthesis typically involves bromination of a precursor (e.g., ethyl 2-amino-3-methylbenzoate) using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Selective bromination : Positional selectivity at the 5-position is achieved via directing effects of the amino and ester groups .

- Esterification : Ethyl ester formation through acid-catalyzed reaction with ethanol.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor by TLC and confirm via -NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., bromine-induced deshielding at C5). -NMR signals for NH (δ 4.5–5.5 ppm, broad) and ester methyl (δ 1.3–1.4 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (expected m/z ~286) and fragmentation patterns (e.g., loss of COOEt group) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELX or WinGX software resolves bond lengths/angles (e.g., C-Br ~1.89 Å) .

Q. How should researchers handle stability and storage concerns?

- Stability : The compound is stable at RT under inert atmospheres but degrades under strong UV light or acidic/basic conditions. Avoid prolonged exposure to moisture to prevent ester hydrolysis .

- Storage : Store in amber vials at –20°C with desiccants. Periodic -NMR checks detect decomposition (e.g., new peaks from hydrolysis products) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives?

- DFT Calculations : Use Gaussian or ORCA to model bromination transition states, identifying regioselectivity (e.g., activation energy differences between C5 vs. C4 bromination) .

- Solvent Effects : COSMO-RS simulations predict solubility in solvents like DMF or THF, guiding recrystallization efficiency .

- Retrosynthetic Tools : AI platforms (e.g., BenchChem’s retrosynthesis module) propose alternative routes using analogous trifluoromethyl or chloro-substituted benzoates .

Q. What strategies resolve contradictory biological activity data in literature?

- Dose-Response Studies : Test across concentrations (1–100 μM) to identify non-linear effects (e.g., cytotoxicity at high doses masking antimicrobial activity) .

- Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to suspected targets (e.g., bacterial dihydrofolate reductase) .

- Metabolite Analysis : LC-MS/MS detects metabolic byproducts (e.g., hydrolyzed benzoic acid derivatives) that may interfere with assays .

Q. How can crystallographic data address ambiguous reaction mechanisms?

- Charge Density Analysis : Multipole refinement in SHELXL reveals electron density shifts during nucleophilic substitution (e.g., bromine leaving group dynamics) .

- In Situ Crystallography : Monitor intermediates in reactions with thiols or amines using synchrotron X-ray sources .

Q. What methodologies validate the compound’s role in enzyme inhibition?

- Kinetic Assays : Measure IC values via spectrophotometric monitoring of enzyme activity (e.g., lactate dehydrogenase inhibition at 340 nm) .

- Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrogen bonding between NH and catalytic residues) .

- Mutagenesis Studies : Site-directed mutagenesis of target enzymes (e.g., Tyr→Phe substitutions) confirms critical interaction sites .

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJPKQZMXXGRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.